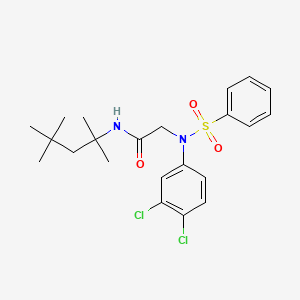![molecular formula C19H19ClN2O2 B4739692 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4739692.png)
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as AG-1478, is a synthetic small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mecanismo De Acción
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the autophosphorylation of EGFR and downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. As a result, cell growth, proliferation, and survival are inhibited.
Biochemical and Physiological Effects:
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, and inhibit tumor growth and metastasis in animal models. 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to promote wound healing by enhancing the migration and proliferation of skin cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a highly specific and potent inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. However, it is important to note that 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone may have off-target effects on other kinases, and its effectiveness may vary depending on the cell type and experimental conditions. Moreover, 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that may not fully recapitulate the physiological effects of EGFR inhibition.
Direcciones Futuras
There are several future directions for research on 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve therapeutic outcomes. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibitors, which can help to personalize cancer therapy. Moreover, the use of 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone in combination with other targeted therapies or immunotherapies may enhance the efficacy of cancer treatment. Finally, the investigation of the role of EGFR in other biological processes, such as aging and neurodegeneration, may provide new insights into the pathogenesis of these diseases.
Aplicaciones Científicas De Investigación
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been widely used as a research tool to study the role of EGFR in various biological processes, including cancer, inflammation, and wound healing. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been used to investigate the role of EGFR in the regulation of neuronal development and synaptic plasticity.
Propiedades
IUPAC Name |
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-10-14(2)18(16(20)11-13)24-9-5-8-22-12-21-17-7-4-3-6-15(17)19(22)23/h3-4,6-7,10-12H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSTLUSSXWXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B4739624.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4739632.png)
![ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4739637.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4739642.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4739645.png)
![N,N-diethyl-9-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4739650.png)
![1,3-dimethyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4739653.png)

![N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4739667.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4739671.png)
![methyl 3-chloro-6-({[2-(phenylacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4739695.png)
![N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4739701.png)
![4-fluoro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4739705.png)
![ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4739710.png)